

Nudol: Comprehensive Application Notes on Isolation, Purification, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudol, a phenanthrene compound isolated from the traditional Chinese medicine Dendrobium nobile, has demonstrated significant anti-cancer properties.[1][2] It has been shown to inhibit cell proliferation and induce apoptosis in osteosarcoma cells, making it a compound of interest for further investigation as a potential therapeutic agent.[1][2] This document provides detailed protocols for the isolation and purification of **Nudol** from its natural source, along with its analytical characterization. As **Nudol** is a naturally occurring compound, this guide focuses on its isolation rather than a synthetic pathway.

Data Presentation Physicochemical and Spectroscopic Data of Nudol



Property	Value	Source
Chemical Formula	C16H14O4	[3]
Molecular Weight	270.28 g/mol	[3]
Appearance	White Powder	Zhang et al., 2019
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	9.58 (s, 1H, OH-2), 9.17 (s, 1H, OH-7), 8.52 (d, J=8.0 Hz, 1H, H-5), 7.50 (d, J=8.0 Hz, 1H, H-6), 7.02 (s, 1H, H-1), 6.95 (s, 1H, H-8), 3.95 (s, 3H, OCH ₃ -3), 3.89 (s, 3H, OCH ₃ -4)	Zhang et al., 2019
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	156.4 (C-2), 152.0 (C-7), 148.5 (C-4), 145.9 (C-3a), 136.9 (C-4a), 130.2 (C-8a), 127.8 (C-5), 125.1 (C-4b), 124.6 (C-6), 116.3 (C-8), 114.8 (C-1a), 109.9 (C-1), 60.1 (OCH ₃ -4), 55.8 (OCH ₃ -3)	Zhang et al., 2019
ESI-MS m/z	271.0965 [M+H] ⁺ (Calcd. for C ₁₆ H ₁₅ O ₄ , 271.0970)	Zhang et al., 2019

Experimental Protocols Isolation and Purification of Nudol from Dendrobium nobile

This protocol is adapted from the methods described by Zhang et al. in Drug Design, Development and Therapy, 2019.[1]

- 1. General Experimental Procedures
- NMR Spectra: Recorded on a Bruker AV-400 spectrometer.
- Mass Spectra: ESI-MS spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer.



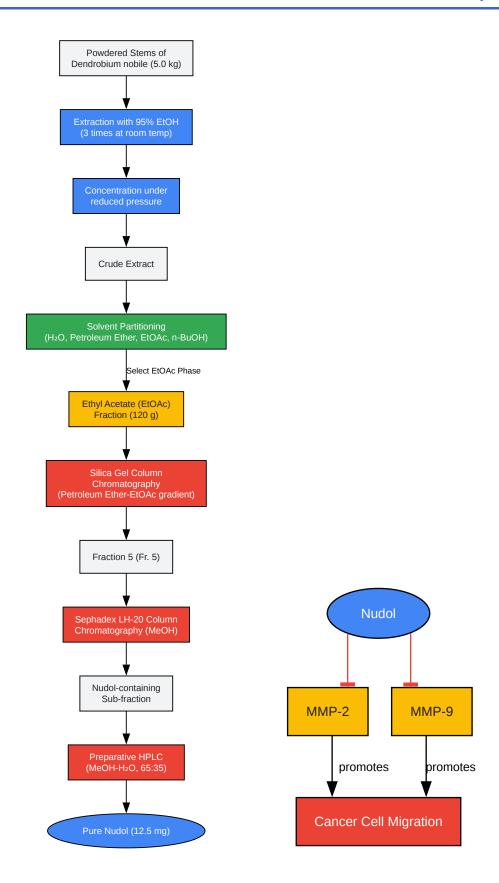
- Column Chromatography (CC): Silica gel (200–300 mesh, Qingdao Marine Chemical Inc.,
 Qingdao, China), Sephadex LH-20 (Amersham Biosciences, Uppsala, Sweden).
- Preparative High-Performance Liquid Chromatography (HPLC): Performed on an Agilent 1260 series instrument with a Zorbax SB-C18 column (9.4 × 250 mm, 5 μm).

2. Extraction and Isolation

- Extraction: The air-dried stems of Dendrobium nobile (5.0 kg) were powdered and extracted three times with 95% ethanol (EtOH) at room temperature.
- Concentration: The combined extracts were concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Fractionation of Ethyl Acetate Extract: The EtOAc fraction (120 g) was subjected to silica gel column chromatography.
- Gradient Elution: The column was eluted with a gradient of petroleum ether-EtOAc (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1–8).
- Purification of Fraction 5: Fraction 5 (Fr. 5) was further purified by Sephadex LH-20 column chromatography, eluting with methanol (MeOH), to yield sub-fractions.
- Final Purification by Preparative HPLC: A sub-fraction containing **Nudol** was purified by preparative HPLC using a mobile phase of MeOH-H₂O (65:35, v/v) to afford pure **Nudol** (12.5 mg).

Visualizations Logical Workflow for Nudol Isolation





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